3-(4-Methylphenyl)-1-(4-nitrophenyl)indazole
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Overview
Description
3-(4-Methylphenyl)-1-(4-nitrophenyl)indazole is an organic compound that belongs to the class of indazoles Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring This specific compound features a 4-methylphenyl group and a 4-nitrophenyl group attached to the indazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-1-(4-nitrophenyl)indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylhydrazine with 4-nitrobenzaldehyde in the presence of a catalyst such as acetic acid. The reaction mixture is heated to promote cyclization, resulting in the formation of the indazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-1-(4-nitrophenyl)indazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents such as potassium permanganate.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 3-(4-Methylphenyl)-1-(4-aminophenyl)indazole.
Oxidation: Corresponding oxides of the compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(4-Methylphenyl)-1-(4-nitrophenyl)indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-1-(4-nitrophenyl)indazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylphenyl)-1-(4-aminophenyl)indazole: Similar structure but with an amino group instead of a nitro group.
3-(4-Methylphenyl)-1-(4-chlorophenyl)indazole: Contains a chlorine atom instead of a nitro group.
3-(4-Methylphenyl)-1-(4-methoxyphenyl)indazole: Features a methoxy group in place of the nitro group.
Uniqueness
3-(4-Methylphenyl)-1-(4-nitrophenyl)indazole is unique due to the presence of both a methyl group and a nitro group on the indazole core. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
569296-22-6 |
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Molecular Formula |
C20H15N3O2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-1-(4-nitrophenyl)indazole |
InChI |
InChI=1S/C20H15N3O2/c1-14-6-8-15(9-7-14)20-18-4-2-3-5-19(18)22(21-20)16-10-12-17(13-11-16)23(24)25/h2-13H,1H3 |
InChI Key |
DYOQOKDSMANCEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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